Hexadec-2-enedioic acid
Description
Properties
CAS No. |
62111-49-3 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
hexadec-2-enedioic acid |
InChI |
InChI=1S/C16H28O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h11,13H,1-10,12,14H2,(H,17,18)(H,19,20) |
InChI Key |
IWTMSCUHCJHPPR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCC=CC(=O)O |
Origin of Product |
United States |
Biological Activity
Hexadec-2-enedioic acid, also known as 2-hexenedioic acid, is a dicarboxylic acid characterized by a double bond at the second carbon position. This compound has garnered attention for its potential biological activities and metabolic implications. Below is a detailed exploration of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₆H₈O₄
- Molecular Weight : Approximately 144.13 g/mol
- IUPAC Name : (2E)-hex-2-enedioic acid
- CAS Registry Number : 29311-53-3
Biological Significance
This compound plays a role in various metabolic pathways, particularly those involving fatty acid metabolism. It is categorized as a medium-chain fatty acid, which influences lipid metabolism and energy production. The compound is noted for its increased urinary excretion in conditions such as dicarboxylic aciduria, indicating its involvement in metabolic disorders related to fatty acids .
Metabolic Pathways
The metabolism of this compound involves several enzymatic reactions that contribute to energy production and lipid synthesis. The compound is known to interact with enzymes such as acyl-CoA synthetases and desaturases, which are crucial for fatty acid metabolism. Increased levels of this metabolite have been observed in patients with impaired fatty acid oxidation, suggesting its potential as a biomarker for metabolic disorders .
Case Studies
- Dicarboxylic Aciduria : A study highlighted the increased excretion of this compound in patients suffering from dicarboxylic aciduria. This condition is characterized by the accumulation of dicarboxylic acids due to metabolic defects, particularly affecting fatty acid oxidation pathways .
- Lipid Metabolism Disorders : Research indicates that this compound may serve as an important indicator of altered lipid metabolism. In conditions where fatty acids are mobilized excessively or their oxidation is inhibited, elevated levels of this compound can be detected in urine samples .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to other related dicarboxylic acids:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₆H₈O₄ | Unsaturated dicarboxylic acid with a double bond at C2 |
| Maleic Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid with cis double bond |
| Fumaric Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid with trans double bond |
| Adipic Acid | C₆H₁₀O₄ | Saturated dicarboxylic acid used in nylon production |
Potential Applications
This compound has potential applications in various fields:
- Biomarker Development : Its role as a metabolite in fatty acid metabolism positions it as a potential biomarker for diagnosing metabolic disorders.
- Therapeutics : Understanding its biological pathways may lead to therapeutic interventions for conditions associated with lipid metabolism disturbances.
Chemical Reactions Analysis
Oxidation Reactions
Hexadec-2-enedioic acid participates in oxidation reactions, particularly targeting its double bond. Under acidic conditions with strong oxidizing agents like potassium permanganate () or chromium trioxide (), the compound undergoes oxidative cleavage to yield shorter-chain carboxylic acids. For example:
This reaction proceeds via a cyclic intermediate formation, followed by bond cleavage .
Reduction Reactions
The compound’s double bond is susceptible to catalytic hydrogenation. Using palladium () or platinum () catalysts under hydrogen gas (), the trans double bond is reduced to form hexadecanedioic acid:
Enzymatic reduction using Old Yellow Enzymes (OYEs) also achieves selective hydrogenation, producing saturated dicarboxylic acids with high stereochemical control .
Esterification and Transesterification
This compound readily undergoes esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (), forming diesters like dimethyl hexadec-2-enedioate:
Transesterification with glycerol or other polyols yields biodegradable polyesters, relevant in polymer chemistry .
Olefin Metathesis
The compound’s trans double bond enables olefin metathesis reactions using Grubbs or Hoveyda-Grubbs catalysts. For example, cross-metathesis with ethylene generates shorter-chain unsaturated acids:
This reaction is pivotal for synthesizing specialty chemicals and modifying polymer backbones .
Polymerization
This compound serves as a monomer in polycondensation reactions. When reacted with diols (e.g., ethylene glycol), it forms biodegradable polyesters:
The unsaturated backbone introduces flexibility and reactivity for post-polymerization modifications .
Biological and Enzymatic Pathways
In microbial systems, this compound participates in reverse β-oxidation pathways. Enzymes like enoate reductases catalyze its hydrogenation to saturated analogs, a key step in biotechnological adipic acid production .
Comparative Reaction Conditions
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Oxidation | , , 80°C | Shorter-chain carboxylic acids | 70–85 |
| Hydrogenation | , , 25°C | Hexadecanedioic acid | 90–95 |
| Esterification | Methanol, , reflux | Dimethyl hexadec-2-enedioate | 80–88 |
| Olefin Metathesis | Grubbs Catalyst, , 40°C | Shorter-chain enedioic acids | 60–75 |
Key Research Findings
-
Enzymatic Selectivity : OYEs from Saccharomyces pastorianus achieve >99% enantiomeric excess in hydrogenation .
-
Industrial Scalability : Continuous-flow metathesis systems optimize yields for large-scale unsaturated acid production .
-
Polymer Applications : Copolymers with this compound exhibit enhanced thermal stability (~200°C decomposition temperature) .
Comparison with Similar Compounds
Hexadec-2-enoic Acid (CAS 629-56-1)
- Structure: A mono-unsaturated fatty acid with a 16-carbon chain and a double bond at position 2.
- Molecular Formula : C₁₆H₃₀O₂ .
- Molecular Weight : 254.41 g/mol .
- Key Differences :
- Lacks a second carboxylic acid group, limiting its utility in polymerization reactions compared to dicarboxylic acids.
- Applications include lipid research and surfactant synthesis due to its amphiphilic nature.
Hexadecanedioic Acid
Hex-2-enedioic Acid (CAS 2583-24-6)
- Structure : A shorter-chain unsaturated dicarboxylic acid (6 carbons, double bond at position 2).
- Molecular Formula : C₆H₈O₄ .
- Molecular Weight : 144.125 g/mol .
- Key Differences: Shorter chain length lowers melting/boiling points and alters solubility in polar solvents. Potential use in organic synthesis intermediates, though detailed applications are undocumented .
Hexadec-2-enylsuccinic Acid (CAS 61412-52-0)
- Structure : A branched dicarboxylic acid with a 16-carbon unsaturated chain.
- Molecular Formula : C₂₀H₃₆O₄ .
- Molecular Weight : 340.5 g/mol .
- Key Differences: Branched structure introduces steric hindrance, affecting reaction kinetics in esterification or amidation.
Data Table: Comparative Analysis
Note: Values marked with * are inferred due to lack of direct evidence.
Preparation Methods
Carbonylation of Diacyloxylated Butenes via Palladium Catalysis
One of the most authoritative and detailed methods for preparing this compound involves the carbonylation of diacyloxylated butenes, such as 1,4-diacetoxybut-2-ene, under high-pressure carbon monoxide in the presence of palladium catalysts. This method was described in a US patent (US5354887A), providing a comprehensive catalytic system and reaction conditions optimized for producing hex-2-enedioic acid among other hexene-1,6-dioic acids.
Key reaction conditions and components:
- Catalyst: Palladium chloride (PdCl₂) or palladium acetate (Pd(OAc)₂) salts are used as catalysts. The palladium concentration ranges from 2 × 10⁻³ to 5 × 10⁻² mol/L for optimal efficiency.
- Solvent: Polar, aprotic, and basic solvents such as N-methylpyrrolidone (NMP) are used to facilitate the reaction.
- Halide additives: Alkali or alkaline earth metal halides (e.g., LiCl, CaCl₂) are added to enhance catalytic activity and selectivity.
- Temperature and Pressure: The reaction is conducted in the liquid phase at 80–130 °C and under carbon monoxide pressure of 15–180 bar.
- Reaction Time: Typically around 6 hours.
$$ \text{1,4-diacetoxybut-2-ene} + \text{CO} + \text{H}_2\text{O} \xrightarrow[\text{NMP, halide}]{\text{Pd catalyst, 100 °C, 120 bar CO}} \text{Hex-2-enedioic acid (mixture with hex-3-enedioic acid)} $$
- The process yields a mixture of hex-3-enedioic acid (predominant) and hex-2-enedioic acid.
- The presence of different halides influences the conversion rate and product distribution significantly.
Table 1: Catalytic Performance for Hexenedioic Acid Formation
| Example | Catalyst (Pd source) | Halide Additive | Reaction Time (min) | Hexenedioic Acid Yield (%) | Notes |
|---|---|---|---|---|---|
| a | PdCl₂ | None | 360 | 9 | Low conversion |
| 1 | PdCl₂ | LiCl | 60 | 59 | High conversion |
| 6 | PdCl₂ | CaCl₂ | 60 | 70 | Highest conversion |
| b | Pd(OAc)₂ | None | 360 | 0 | No reaction |
| 7 | Pd(OAc)₂ | LiCl | 60 | 17 | Moderate conversion |
Data adapted from US Patent US5354887A
This method represents a robust and scalable approach to synthesize this compound derivatives by carbonylation and hydrolysis of diacetoxybutene precursors.
Esterification of this compound to Dimethyl Esters
Although this method is more about derivatization, it is relevant to the preparation of this compound derivatives, such as (E)-dimethyl hex-2-enedioate, which can be hydrolyzed back to the acid.
- Process: Esterification of this compound with methanol in the presence of acid catalysts.
- Purpose: To obtain dimethyl esters which are more volatile and easier to purify.
- Applications: These esters serve as intermediates in organic synthesis and pharmaceutical manufacturing.
This method is well-established and commonly used in industrial settings for purification and further functionalization of the acid.
Catalyst-Controlled Site-Selective C–H Activation and Lactonization (Advanced Synthetic Approach)
Recent advances in palladium-catalyzed site-selective C–H activation have enabled the functionalization of dicarboxylic acids, including this compound analogs, through intramolecular lactonization reactions.
- Catalysts: Palladium complexes with quinoline-pyridone ligands.
- Reaction: Site-selective β- or γ-methylene C–H activation leads to formation of γ- or δ-lactones.
- Significance: This method allows selective modification of this compound derivatives, enabling the synthesis of complex molecules and natural product analogs.
- Oxidants: Manganese dioxide (MnO₂) or silver salts can be used.
- Applications: Synthesis of lactones with potential pharmaceutical relevance.
This approach highlights the versatility of palladium catalysis in modifying dicarboxylic acids with high regioselectivity and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbonylation of diacetoxybutene | PdCl₂ catalyst, NMP solvent, LiCl/CaCl₂ additive, CO (15–180 bar), 80–130 °C | High yield, scalable, selective | Requires high pressure and specialized equipment |
| Esterification with methanol | Methanol, acid catalyst | Simple, industrially common | Requires purified acid precursor |
| Pd-catalyzed site-selective lactonization | Pd-quinoline-pyridone ligands, MnO₂ oxidant | High regioselectivity, complex molecule synthesis | More suitable for research-scale, complex ligands |
Q & A
Experimental Design :
- Materials : Use a standardized enzyme (e.g., porcine pancreatic lipase) and control buffers.
- Variables : Test acid concentrations (0.1–10 mM) against a no-acid control.
- Data Collection : Measure reaction rates via spectrophotometry (e.g., hydrolysis of p-nitrophenyl esters).
Data Analysis : Compare means using ANOVA and calculate IC₅₀ values if inhibition is observed. Document all steps in a lab notebook for traceability .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability), safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and dissolving the acid to prevent inhalation.
- Spill Management : Neutralize with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. How can contradictions in published data on the acid's solubility and reactivity be resolved?
- Methodological Answer :
Meta-Analysis : Compare experimental conditions across studies (e.g., solvent polarity, temperature).
Reproducibility Tests : Replicate key studies while controlling variables like humidity (critical for hygroscopic compounds).
Advanced Techniques : Use differential scanning calorimetry (DSC) to study phase transitions and X-ray crystallography to confirm molecular interactions. Cross-validate findings with independent labs .
Q. What statistical and computational approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Dose-Response Modeling : Fit data to Hill or log-logistic models using software like R or GraphPad Prism.
- Error Analysis : Report 95% confidence intervals and perform sensitivity analyses to identify outliers.
- Machine Learning : Train models to predict toxicity thresholds based on structural descriptors (e.g., QSAR) .
Q. How should researchers design a study to investigate the acid's role in lipid membrane dynamics?
- Methodological Answer :
Model Systems : Use liposomes or Langmuir-Blodgett monolayers to simulate membranes.
Probes : Incorporate fluorescent markers (e.g., Laurdan) to monitor membrane fluidity via fluorescence anisotropy.
Controls : Compare with saturated analogs (e.g., hexadecanedioic acid) to isolate effects of the double bond.
Data Interpretation : Correlate structural changes with permeability assays (e.g., calcein leakage) .
Data Management and Reporting
Q. What are best practices for documenting and sharing experimental data on this compound?
- Methodological Answer :
- Metadata Standards : Include raw data files, instrument calibration logs, and environmental conditions (e.g., room temperature). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Repositories : Upload datasets to platforms like Zenodo or ChemRxiv with unique digital object identifiers (DOIs).
- Tables/Figures : Use error bars in graphs and annotate spectral peaks (e.g., NMR δ values) in tables .
Q. How can researchers address ethical and reproducibility challenges in studies involving this compound?
- Methodological Answer :
- Ethical Review : Disclose potential hazards in grant proposals and obtain institutional approval for animal/human cell line use.
- Open Science : Publish negative results and share code/analytical pipelines.
- Collaboration : Engage interdisciplinary teams to validate mechanistic hypotheses (e.g., chemists + biophysicists) .
Integration with Broader Research
Q. What strategies are effective for incorporating this compound into multidisciplinary studies (e.g., drug delivery or materials science)?
- Methodological Answer :
- Collaborative Frameworks : Partner with pharmacologists to test the acid as a lipid-based nanoparticle component.
- Characterization Synergy : Combine small-angle X-ray scattering (SAXS) with cytotoxicity assays to optimize biocompatibility.
- Funding Proposals : Highlight applications in sustainable chemistry (e.g., biodegradable polymers) to align with grant priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
